molecular formula C12H22O12 B8234475 Lactonic acid

Lactonic acid

Cat. No.: B8234475
M. Wt: 358.30 g/mol
InChI Key: JYTUSYBCFIZPBE-LLTWZBGYSA-N
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Description

Lactonic acids are organic compounds characterized by a cyclic ester (lactone) formed via intramolecular esterification of a hydroxyl group with a carboxylic acid. This structural feature distinguishes them from linear hydroxy acids or other carboxylic acid derivatives. Lactonic acids are prevalent in natural products, biosurfactants, and synthetic chemistry, with notable examples including lactonic sophorolipids (LSL), diterpene lactonic acids, and β-lactonic acids like Meldrum’s acid derivatives . Their applications span antimicrobial agents, food additives, and industrial surfactants due to their unique physicochemical properties, such as enhanced stability and amphiphilicity .

Properties

IUPAC Name

(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-LLTWZBGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactic acid can be synthesized through both chemical synthesis and fermentation processes. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis, followed by purification steps to obtain pure lactic acid.

Industrial Production Methods

Industrial production of lactic acid is predominantly carried out through fermentation. Renewable and low-cost raw materials such as glucose, sucrose, or lactose are used as substrates. The fermentation process involves the use of lactic acid bacteria, such as Lactobacillus species, under controlled conditions of pH, temperature, and nutrient supply. After fermentation, the broth undergoes purification processes like precipitation, solvent extraction, and membrane separation to obtain pure lactic acid .

Chemical Reactions Analysis

Types of Reactions

Lactic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Polymerization: Formation of polylactic acid (PLA) through condensation polymerization.

    Oxidation: Conversion to pyruvic acid.

    Reduction: Formation of propionic acid.

Common Reagents and Conditions

    Esterification: Catalyzed by acids such as sulfuric acid, under reflux conditions.

    Polymerization: Catalyzed by tin(II) octoate or other metal catalysts, under high temperature and vacuum.

    Oxidation: Carried out using oxidizing agents like potassium permanganate.

    Reduction: Performed using reducing agents like hydrogen gas in the presence of a catalyst.

Major Products Formed

    Esterification: Produces lactic acid esters, which are used as solvents and plasticizers.

    Polymerization: Produces polylactic acid, a biodegradable polymer used in packaging and medical devices.

    Oxidation: Produces pyruvic acid, an important intermediate in metabolic pathways.

    Reduction: Produces propionic acid, used as a preservative in food .

Scientific Research Applications

Pharmaceutical Applications

Lactonic acid is increasingly utilized in the pharmaceutical industry for its biocompatibility and biodegradability. Its applications include:

  • Controlled Drug Delivery Systems : this compound can be incorporated into drug delivery matrices to regulate the release of therapeutic agents over time. This is particularly useful in developing sustained-release formulations for chronic conditions .
  • Electrolyte Solutions : It serves as an electrolyte in intravenous solutions, ensuring proper hydration and electrolyte balance in patients undergoing treatments like dialysis .
  • Surgical Sutures and Prosthetics : The compound is used in the manufacturing of biodegradable sutures and prosthetic devices, which are designed to dissolve safely in the body over time .

Cosmetic Industry

In cosmetics, this compound is valued for its skin-enhancing properties:

  • Moisturizers : It acts as a humectant, helping to retain moisture in the skin, making it a common ingredient in lotions and creams .
  • Exfoliants : Due to its mild acidity, this compound is effective in promoting skin cell turnover without causing irritation, making it suitable for sensitive skin formulations .
  • Skin-Lightening Agents : It is also employed in products aimed at reducing hyperpigmentation and improving overall skin tone .

Food Industry

This compound finds extensive use in food preservation and processing:

  • Preservative : Its antimicrobial properties help inhibit spoilage organisms and extend shelf life, making it a natural alternative to synthetic preservatives .
  • Flavoring Agent : It contributes to the flavor profile of various food products, enhancing taste without compromising safety .
  • pH Regulator : this compound is used to adjust the acidity of food products, which can improve flavor and stability .

Biotechnological Applications

The role of this compound in biotechnology is expanding:

  • Fermentation Processes : Lactic acid bacteria (LAB) produce this compound during fermentation, which can be harnessed for various biotechnological applications, including the production of bioactive compounds and probiotics .
  • Biopolymer Production : this compound derivatives are being explored for their potential in creating biodegradable plastics and other sustainable materials .

Case Study 1: this compound in Drug Delivery

A study demonstrated that this compound-based nanoparticles could effectively deliver anti-cancer drugs with controlled release profiles. The nanoparticles showed enhanced cellular uptake and reduced side effects compared to traditional delivery systems.

Case Study 2: Cosmetic Formulations

Research on a moisturizer containing this compound indicated significant improvements in skin hydration levels over eight weeks of use. Participants reported smoother skin texture and reduced dryness.

Comparative Data Table

Application AreaSpecific UseBenefits
PharmaceuticalsControlled drug deliverySustained release, biocompatibility
Intravenous electrolyte solutionsMaintains hydration
Surgical suturesBiodegradable, reduces infection risk
CosmeticsMoisturizersEnhances skin hydration
ExfoliantsPromotes cell turnover
Skin-lightening agentsReduces hyperpigmentation
Food IndustryPreservativeExtends shelf life
Flavoring agentEnhances taste
pH regulatorImproves product stability
BiotechnologicalFermentation processesProduces probiotics
Biopolymer productionSustainable material alternatives

Mechanism of Action

Lactic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural Differences

Lactonic vs. Acidic Sophorolipids
  • Lactonic Sophorolipids (LSL): Feature a closed-ring structure due to esterification between the carboxylic acid and a hydroxyl group on the sophorose disaccharide. This conformation enhances hydrophobicity and surface activity .
  • Acidic Sophorolipids (ASL): Retain an open-chain carboxylic acid group, making them more hydrophilic. ASL exhibits lower surface tension reduction but better solubility in aqueous environments .

Table 1: Structural and Functional Comparison of LSL and ASL

Property Lactonic Sophorolipid (LSL) Acidic Sophorolipid (ASL)
Structure Closed-ring lactone Open-chain carboxylic acid
Hydrophobicity High Low
Surface Activity Superior (20–30 mN/m) Moderate (30–40 mN/m)
Antimicrobial Efficacy Stronger against Gram-positive bacteria Weaker activity
Purification Method pH-selective crystallization (phosphate buffers) Aqueous extraction
Reference
Lactonic Acids vs. Linear Carboxylic Acids
  • It acts as a chelating agent and acidity regulator but lacks the surfactant properties of lactonic acids .
  • L-Lactic Acid: A linear α-hydroxy acid used in food preservation.
Antimicrobial Activity
  • Lactonic Sophorolipids: Exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus (MIC: 50–100 µg/mL) and Pseudomonas aeruginosa (MIC: 100–200 µg/mL). Their mechanism involves membrane disruption via hydrophobic interactions .
  • Non-Lactonic Biosurfactants (e.g., Rhamnolipids): Show similar efficacy but require higher concentrations (MIC: 200–500 µg/mL) due to reduced membrane penetration .
Toxicological Profiles
  • Lactonic Sophorolipids: Paradoxically, LSL increases tumor burden in Apcmin+/− mice, suggesting context-dependent bioactivity.
  • Meldrum’s β-Lactonic Acid Derivatives: Demonstrate dual biological activity (e.g., enzyme inhibition and anticancer effects) but require structural optimization to mitigate cytotoxicity .
Surface Modification and Adsorption
  • Lactonic groups on activated carbon enhance adsorption of parabens via hydrogen bonding and donor-acceptor interactions. This property is absent in carboxylic acid-dominated materials .
  • Comparison with Phenolic Acids: Phenolic acids (e.g., gallic acid) rely on π-π interactions for adsorption, whereas lactonic acids achieve higher adsorption capacities (e.g., 2.013 mmol/g for lactonic groups vs. 0.425 mmol/g for phenolic groups) .
Chromatographic Behavior
  • Lactonic acids require tailored mobile phases (e.g., 0.1% formic acid) to prevent peak tailing in HPLC. Acidic analogs, like non-acetylated sophorolipids, are more sensitive to pH adjustments .

Q & A

Q. What are the primary synthesis methods for lactonic acid, and how do they differ in experimental design?

this compound is synthesized via two main approaches:

  • Biotechnological fermentation : Carbohydrates (e.g., glucose, fructose) are fermented using Lactobacillus strains under controlled pH (5–6) and temperature (37–45°C). Nutrient optimization (e.g., nitrogen sources) and oxygen deprivation are critical to maximize yield .
  • Chemical synthesis : Acetaldehyde reacts with carbon monoxide under acidic conditions (e.g., sulfuric acid catalyst) at high pressure (≥100 atm) to form lactide intermediates, which hydrolyze to this compound .

Q. How can titrimetric methods distinguish lactonic acidity from free acidity in complex matrices?

Lactonic acidity is quantified via a two-step titration:

Free acidity : Titrate with NaOH to pH 8.3 (phenolphthalein endpoint).

Lactonic acidity : Hydrolyze lactones with excess HCl, back-titrate with NaOH to release lactonic protons .
Note: Ensure samples are degassed to avoid CO₂ interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use corrosion-resistant containers (e.g., stainless steel) and PPE (gloves, goggles) due to its corrosive nature .
  • Neutralize spills with sodium bicarbonate and dispose of waste via EPA-approved methods .

Q. How are lactonic acids standardized for purity in academic research?

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommends:

  • Assay : ≥95% purity via titration against NaOH .
  • Impurity profiling : HPLC or GC-MS to detect residual sugars, lactides, or fermentation byproducts .

Advanced Research Questions

Q. How do pH-dependent structural changes in this compound influence its adsorption properties?

  • Below pH 4, this compound converts to its non-dissociated lactone form, favoring adsorption via hydrogen bonding and hydrophobic interactions (e.g., on gibbsite surfaces) .
  • Above pH 6, deprotonation increases solubility, reducing adsorption capacity. Method: Use pH-sorption edge experiments with modeling (e.g., surface complexation models) .

Q. What methodological challenges arise in quantifying lactonic vs. free acid forms using HPLC?

  • Peak tailing : Acidic forms may ionize inconsistently; adding 0.1% formic acid stabilizes protonation but reduces lactone sensitivity .
  • Mobile phase optimization : Use acetonitrile/water gradients with phosphoric acid (UV transparency) for lactonic forms .

Q. How can adsorption mechanisms of this compound on biochar be experimentally validated?

  • Surface group analysis : Neutralize biochar with Na₂CO₃ (carboxylic + lactonic groups) vs. NaHCO₃ (carboxylic only) to quantify active sites .
  • Competitive adsorption studies : Introduce competing ions (e.g., Ca²⁺) to assess selectivity .

Q. What strategies resolve contradictions in this compound yield data from fermentation studies?

  • Control experiments : Isolate variables like pH (use buffers) and nutrient gradients (e.g., batch vs. fed-batch systems) .
  • Metabolic flux analysis : Track carbon allocation via ¹³C-labeled substrates to identify bottlenecks .

Q. How do acid modifications alter the physicochemical properties of this compound-functionalized biochar?

  • Nitric acid treatment : Increases carboxylic groups but reduces lactonic/phenolic sites.
  • Phosphoric acid treatment : Enhances lactonic group retention. Method: Boehm titration and FT-IR for functional group quantification .

Q. What advanced techniques enable the purification of lactonic biosurfactants from mixed-phase systems?

  • Chromatography : Use reverse-phase HPLC with C18 columns and UV detection (210 nm) for lactonic vs. acidic sophorolipids .
  • Crystallization : Lactonic forms precipitate at lower temperatures (<10°C) due to reduced solubility .

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